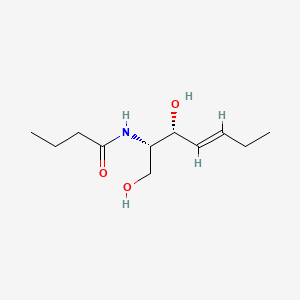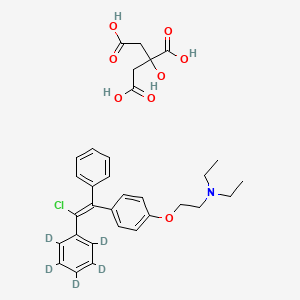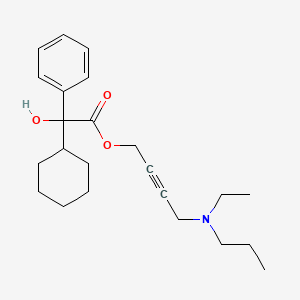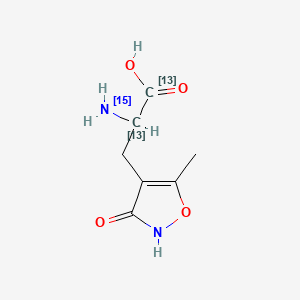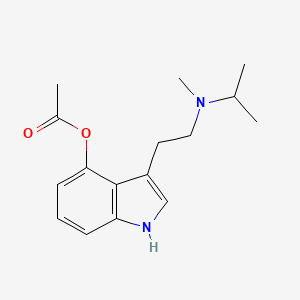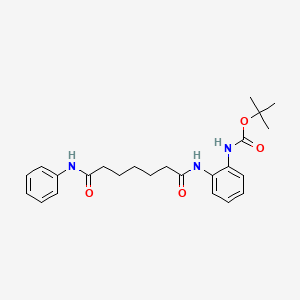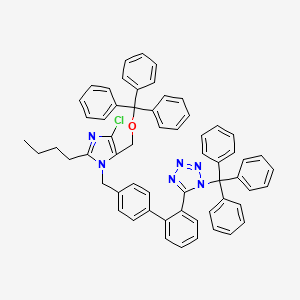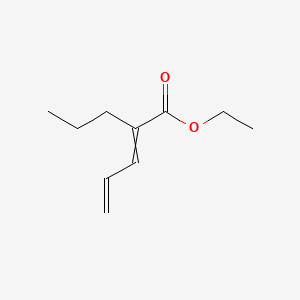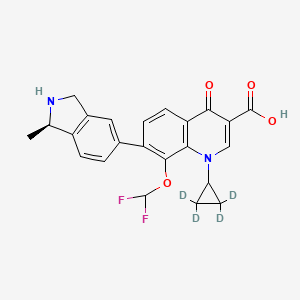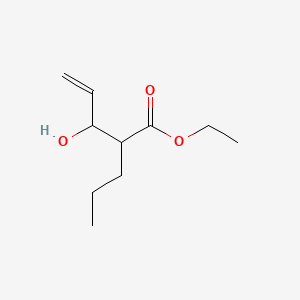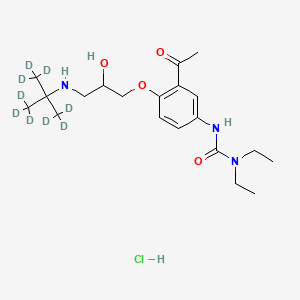
rac-3-Oxo Atorvastatin Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemic 3-Oxo atorvastatin sodium salt (3OAS) is a drug product that has been tested in the laboratory and found to be suitable for further development . It is a natural substance that has not been chemically synthesized .
Molecular Structure Analysis
The molecular formula of rac-3-Oxo Atorvastatin Sodium Salt is C33H32FN2NaO5 . The molecular weight is 578.61 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C33H32FN2NaO5 and a molecular weight of 578.61 g/mol . It should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen
Pharmacology and Therapeutic Potential
Atorvastatin has been extensively studied for its pharmacological properties and therapeutic potential in managing hyperlipidaemias. It operates by inhibiting the endogenous synthesis of cholesterol, which leads to dose-dependent reductions in total cholesterol, low-density lipoprotein (LDL)-cholesterol, and triglycerides. This mechanism of action is crucial for its effectiveness in patients with hypercholesterolemia and hypertriglyceridemia. The significant reductions in cholesterol and LDL levels position atorvastatin as a first-line agent for treating patients with hypercholesterolemia, potentially offering benefits for those with familial hypercholesterolemia due to the marked reductions in LDL-cholesterol experienced with the drug (Lea & McTavish, 1997).
Analytical Methods for Quality Control
Monitoring the quality of atorvastatin is crucial due to its widespread use. High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry (MS) and ultraviolet (UV) spectrophotometry, are the most commonly employed analytical methods for this purpose. These methods ensure the pharmaceutical quality of atorvastatin, addressing the need for rigorous quality control measures to provide high-quality medications to the population (Kogawa et al., 2019).
Pleiotropic Effects and Cardiovascular Protection
Beyond its lipid-lowering effects, atorvastatin exhibits several pleiotropic activities, including anti-inflammatory, anti-thrombotic, and antioxidant effects. These properties contribute to its antiatherogenic effects and are particularly beneficial for the prevention and therapy of atherosclerosis. The antioxidant activity of atorvastatin plays a vital role in this context, offering additional therapeutic benefits independent of its hypolipidemic activity (Profumo et al., 2014).
Safety Profile and High-Dose Therapy
The safety of high-dose atorvastatin therapy has been a subject of extensive research, especially given the clinical outcomes associated with its use. Studies have shown that high-dose atorvastatin is generally well-tolerated, with low rates of clinically significant myopathy and elevated hepatic enzymes, underscoring its safety even at higher doses (Waters, 2005).
Safety and Hazards
Biochemische Analyse
Cellular Effects
Atorvastatin, the parent compound, has been shown to have antioxidant effects in cultured rat vascular smooth muscle cells and in the vasculature of spontaneously hypertensive rats
Molecular Mechanism
Atorvastatin, the parent compound, inhibits HMG-CoA reductase, a liver enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis
Metabolic Pathways
Atorvastatin, the parent compound, is involved in the cholesterol biosynthesis pathway
Eigenschaften
IUPAC Name |
sodium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARJWPCKDZBDFQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32FN2NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

